4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)
Overview
Description
The compound “4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)” is a piperazine derivative . Piperazine derivatives can exhibit a wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
Synthesis Analysis
The synthesis of related compounds has been reported via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Molecular Structure Analysis
The molecular structures of related compounds have been reported . They consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The chemical reactions of related compounds involve the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid . This yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, C11H17N2O+ C8H7O2 H2O (I), and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate, 2C11H17N2O+ C8H4O4 2 (II) .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied . For instance, the compound N-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide has a molecular formula of C19H21N5O2 .Mechanism of Action
Safety and Hazards
The safety information for a related compound, 4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .
Future Directions
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.C2H2O4/c1-22-18-8-4-16(5-9-18)20-12-10-19(11-13-20)14-15-2-6-17(21)7-3-15;3-1(4)2(5)6/h2-9,21H,10-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEZCOWAHJAQNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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